molecular formula C17H11BrN2O2 B1664642 5-BDBD CAS No. 768404-03-1

5-BDBD

Cat. No. B1664642
CAS RN: 768404-03-1
M. Wt: 355.2 g/mol
InChI Key: NKYMVQPXXTZHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BDBD is a potent and selective P2X4 receptor antagonist . It inhibits rP2X4R-mediated currents, with an IC50 of 0.75 μM . 5-BDBD completely blocks the basal and acute hyperalgesia induced by nitroglycerin (NTG) .


Molecular Structure Analysis

5-BDBD antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4, with M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit as key residues involved in antagonist binding .


Chemical Reactions Analysis

5-BDBD is a specific inhibitor of P2X4 . It inhibits P2X4 currents in CHO cells with an IC50 of 500 nM .


Physical And Chemical Properties Analysis

5-BDBD is an off-white solid . Its molecular weight is 355.19 . The chemical formula is C17H11BrN2O2 . It is soluble in DMSO up to 35.52mg/mL .

Scientific Research Applications

1. Negative Allosteric Modulation of P2X4 Receptors 5-BDBD has been studied for its role as a negative allosteric modulator at human P2X4 receptors. This compound antagonizes P2X4 in a non-competitive manner, which could have implications for treating conditions related to this receptor .

Potential Anti-Tumorigenic Effects

Research has also indicated that 5-BDBD may have anti-tumorigenic effects. In studies involving BALB/c immunocompromised nude mice inoculated with human PC3 cells, 5-BDBD showed potential in impairing the growth and mobility of prostate cancer cells .

Mechanism of Action

Target of Action

5-BDBD, also known as 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor . The P2X4 receptor is a ligand-gated ion channel activated by extracellular ATP and is broadly expressed in most tissues of the body .

Mode of Action

5-BDBD antagonizes the P2X4 receptor in a non-competitive manner . It interacts with the receptor at an allosteric binding site located between two subunits in the body region of P2X4 . Key residues involved in antagonist binding include M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit . The bromine group of 5-BDBD is redundant for the antagonist activity, though an interaction between the carbonyl group of 5-BDBD and R301 in P2X4 is associated with 5-BDBD activity .

Biochemical Pathways

The P2X4 receptor is associated with various biological processes, including neuropathic pain, vasodilation, and pulmonary secretion . Activation of P2X4 can potentiate P2X7-dependent activation of inflammasomes, leading to increased release of IL-1β and IL-18 . Inhibition of P2X4 by 5-BDBD can therefore impact these pathways.

Pharmacokinetics

It has been suggested that future studies should evaluate the pharmacokinetics of 5-bdbd to refine currently used drug regimens .

Result of Action

5-BDBD inhibits the closed channel state of P2X4 but poorly inhibits the channel in the open/desensitizing state . The inhibition of P2X4 by 5-BDBD can lead to reduced neuropathic pain, inflammation, and vasodilation .

Action Environment

The action of 5-BDBD can be influenced by the pH of the environmentWhen the ph increases to 74, P2X4 can be stimulated by intra-lysosomal ATP . Therefore, the efficacy and stability of 5-BDBD may be influenced by environmental factors such as pH.

Safety and Hazards

5-BDBD is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMVQPXXTZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431707
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one

CAS RN

768404-03-1
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768404-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BDBD
Reactant of Route 2
5-BDBD
Reactant of Route 3
5-BDBD
Reactant of Route 4
Reactant of Route 4
5-BDBD
Reactant of Route 5
5-BDBD
Reactant of Route 6
5-BDBD

Q & A

Q1: What is the primary molecular target of 5-BDBD?

A1: 5-BDBD acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].

Q2: How does 5-BDBD interact with the P2X4 receptor?

A2: 5-BDBD binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in 5-BDBD binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].

Q3: Is the interaction of 5-BDBD with P2X4 receptors state-dependent?

A3: Yes, 5-BDBD preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of 5-BDBD is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].

Q4: What are the downstream effects of 5-BDBD binding to P2X4 receptors?

A4: By antagonizing P2X4 receptors, 5-BDBD prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].

Q5: Does 5-BDBD affect other P2X receptor subtypes?

A5: 5-BDBD demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].

Q6: What is the significance of the bromine group in 5-BDBD for its antagonist activity?

A6: Studies suggest that the bromine group in 5-BDBD is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].

Q7: Which structural features of 5-BDBD are crucial for its interaction with P2X4 receptors?

A7: The diazepinone moiety of 5-BDBD appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].

Q8: What are the potential therapeutic applications being explored for 5-BDBD?

A8: Given its selective P2X4 antagonism, 5-BDBD is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]

Q9: How does 5-BDBD affect microglia activation?

A9: In models of traumatic brain injury and neuropathic pain, 5-BDBD has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].

Q10: What is the role of 5-BDBD in allergic airway inflammation?

A10: 5-BDBD has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.